molecular formula C50H58 B14273526 2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene] CAS No. 153307-11-0

2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene]

Cat. No.: B14273526
CAS No.: 153307-11-0
M. Wt: 659.0 g/mol
InChI Key: YWNFNXRPESKBPN-UHFFFAOYSA-N
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Description

2,2’-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features a phenylene group flanked by two fluorene moieties, each substituted with diethyl and 2-methylbutan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene] typically involves multi-step organic reactions. One common method starts with the preparation of the fluorene derivatives, which are then coupled with a phenylene linker. Key steps include:

    Synthesis of Fluorene Derivatives: The fluorene moieties are synthesized by alkylation reactions, where 9,9-diethylfluorene is reacted with 2-methylbutan-2-yl halides under basic conditions.

    Coupling Reaction: The prepared fluorene derivatives are then coupled with a 1,4-dibromobenzene or similar phenylene precursor using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts to reduce costs and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the fluorene moieties, potentially forming ketones or other oxygenated derivatives.

    Reduction: Reduction reactions can target the phenylene linker or the fluorene rings, leading to hydrogenated products.

    Substitution: Electrophilic aromatic substitution can occur on the phenylene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination agents, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Hydrogenated phenylene-fluorene compounds.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2,2’-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene] has several applications in scientific research:

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Materials Science: Incorporated into polymers and other materials to enhance mechanical and thermal properties.

    Chemical Sensors: Utilized in the design of sensors for detecting various chemical species due to its fluorescence characteristics.

    Biological Studies: Investigated for potential interactions with biological molecules, although specific applications in medicine are still under research.

Mechanism of Action

The compound’s effects are primarily due to its electronic structure, which allows it to participate in various photophysical and photochemical processes. The fluorene moieties can absorb and emit light, making the compound useful in optoelectronic applications. The phenylene linker provides rigidity and stability, enhancing the overall performance of materials incorporating this compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(1,4-Phenylene)bis[9,9-dimethyl-9H-fluorene]
  • 2,2’-(1,4-Phenylene)bis[9,9-diphenyl-9H-fluorene]
  • 2,2’-(1,4-Phenylene)bis[9,9-dihexyl-9H-fluorene]

Uniqueness

Compared to similar compounds, 2,2’-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene] offers a unique combination of steric hindrance and electronic properties due to the specific substituents on the fluorene rings. This makes it particularly suitable for applications requiring high thermal stability and specific electronic characteristics.

Biological Activity

Chemical Structure and Properties

The compound features a central 1,4-phenylene moiety linked to two 9H-fluorene units, each substituted with diethyl and 2-methylbutan-2-yl groups. The molecular formula is C36H42C_{36}H_{42}, and it exhibits unique optical and electronic properties due to its conjugated structure.

Antioxidant Activity

Research indicates that derivatives of fluorene compounds possess significant antioxidant properties. A study demonstrated that phenylene-linked fluorene derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage .

Anticancer Properties

Several investigations have highlighted the anticancer potential of fluorene derivatives. For instance, compounds similar to 2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene] have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These studies suggest that the compound induces apoptosis through the activation of intrinsic pathways .

Antimicrobial Activity

The antimicrobial efficacy of fluorene derivatives has also been documented. Studies indicate that these compounds exhibit inhibitory effects against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .

Summary of Biological Activities

Activity TypeEffectivenessReference
AntioxidantHigh
AnticancerModerate to High
AntimicrobialModerate

Case Studies

  • Antioxidant Study : A study assessed the radical scavenging ability of various fluorene derivatives, finding that those with longer alkyl chains exhibited enhanced antioxidant activity due to increased hydrophobic interactions with lipid membranes.
  • Anticancer Mechanism : In vitro studies on MCF-7 breast cancer cells revealed that treatment with phenylene-linked fluorene derivatives led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
  • Antimicrobial Assessment : A series of tests against Staphylococcus aureus and Escherichia coli showed significant growth inhibition at concentrations as low as 50 µg/mL for certain derivatives.

Synthesis and Characterization

The synthesis of 2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene] typically involves multi-step organic reactions including Friedel-Crafts acylation followed by coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compound.

Mechanistic Insights

The biological activities are often linked to the compound's ability to interact with cellular targets. For example:

  • Antioxidant Mechanism : The compound's conjugated system allows for electron delocalization, enabling it to neutralize reactive oxygen species effectively.
  • Anticancer Mechanism : The induction of apoptosis is mediated through mitochondrial pathways, with evidence showing alterations in mitochondrial membrane potential following treatment.

Properties

CAS No.

153307-11-0

Molecular Formula

C50H58

Molecular Weight

659.0 g/mol

IUPAC Name

2-[4-[9,9-diethyl-7-(2-methylbutan-2-yl)fluoren-2-yl]phenyl]-9,9-diethyl-7-(2-methylbutan-2-yl)fluorene

InChI

InChI=1S/C50H58/c1-11-47(7,8)37-23-27-41-39-25-21-35(29-43(39)49(13-3,14-4)45(41)31-37)33-17-19-34(20-18-33)36-22-26-40-42-28-24-38(48(9,10)12-2)32-46(42)50(15-5,16-6)44(40)30-36/h17-32H,11-16H2,1-10H3

InChI Key

YWNFNXRPESKBPN-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=C(C5(CC)CC)C=C(C=C6)C(C)(C)CC)C7=C1C=C(C=C7)C(C)(C)CC)CC

Origin of Product

United States

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